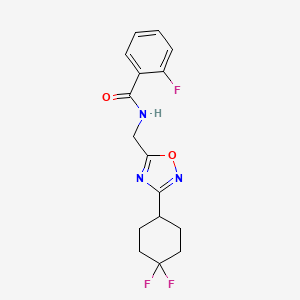

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as a positive allosteric modulator of GABA receptors.

Aplicaciones Científicas De Investigación

Inhibitors of Nitric Oxide Synthase

Compounds structurally related to 2-amino-5-azolylpentanoic acids, designed from weakly inhibitory lead compounds, have shown to be potent inhibitors of nitric oxide synthases (NOS). These inhibitors are synthesized to target various NOS isoforms, including rat inducible NOS (iNOS), neuronal NOS (nNOS), and a human-derived constitutive NOS (cNOS), with specific focus on the identity and substitution of the azoles influencing their binding and inhibitory potency (Ulhaq et al., 1998).

Mycolic Acid Biosynthesis Inhibition

The synthesis and study of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate have been explored as potential inhibitors of mycolic acid biosynthesis in mycobacteria. These compounds are analogues of key intermediates in the biosynthesis of mycobacterial mycolic acids and act by inhibiting this critical pathway (Hartmann et al., 1994).

Synthesis of Pyrazolo[3,4-b]pyridines

The one-step synthesis of fully functionalized pyrazolo[3,4-b]pyridines via isobenzofuranone ring opening has been reported. This method allows for the regioselective production of compounds with functional groups in a single step, offering a novel approach for the synthesis of complex structures in medicinal chemistry (Charris-Molina et al., 2017).

Antagonists for NMDA Receptor

Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, an important target in neurological research and therapy. These compounds offer insights into the design of selective NMDA antagonists (Dappen et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2-(5-Cyclopropylpyrazol-1-yl)pentanoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is known that the compound interacts with its targets and results in significant inhibition effects .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the target organisms, leading to their inhibition .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In particular, it has been found to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Propiedades

IUPAC Name |

2-(5-cyclopropylpyrazol-1-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-10(11(14)15)13-9(6-7-12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZNOTQIRYPNEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=CC=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287301-42-0 |

Source

|

| Record name | 2-(5-cyclopropyl-1H-pyrazol-1-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)

![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)